2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid
CAS No.: 209224-98-6
Cat. No.: VC8374422
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid - 209224-98-6](/images/structure/VC8374422.png)
Specification
CAS No. | 209224-98-6 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2,3-dihydro-1H-cyclopenta[a]naphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H12O2/c15-14(16)11-7-10-6-5-9-3-1-2-4-12(9)13(10)8-11/h1-6,11H,7-8H2,(H,15,16) |
Standard InChI Key | KLZWGWLPTNLXQK-UHFFFAOYSA-N |
SMILES | C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O |
Canonical SMILES | C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a naphthalene moiety fused to a cyclopentane ring, with a carboxylic acid group at the 2-position. This arrangement creates a rigid, planar structure that influences its electronic distribution and intermolecular interactions. The IUPAC name, 2,3-dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid, reflects this topology .
Physicochemical Data
Key properties derived from experimental and computational studies include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.244 g/mol | |
Exact Mass | 212.084 g/mol | |
Topological Polar Surface Area | 37.3 Ų | |
LogP (Partition Coefficient) | 2.64 |
The relatively high LogP value suggests moderate lipophilicity, which may influence its bioavailability and membrane permeability in biological systems .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A seminal 2003 study in the Journal of Medicinal Chemistry details the synthesis of this compound via a multi-step protocol involving:
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Friedel-Crafts Acylation: To construct the naphthalene backbone.
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Cyclization: Using acid catalysts to form the cyclopentane ring.
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Oxidation: Introducing the carboxylic acid group at the 2-position .
The final step employs chromium-based oxidants under controlled conditions to achieve regioselective carboxylation without over-oxidizing the aromatic system .
Industrial Considerations
While large-scale production methods remain proprietary due to patent protections , batch processes using continuous flow reactors have been theorized to enhance yield and purity. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalyst recycling are critical for cost-efficiency .
Biological and Pharmacological Relevance
Patent Landscape
As of 2025, commercial distribution remains restricted under patents held by undisclosed entities . Regulatory filings suggest its role as a key intermediate in prostaglandin analog synthesis, potentially for ophthalmic therapeutics .
Comparative Analysis with Related Compounds
Functional Group Modifications
Replacing the carboxylic acid with a ketone (e.g., 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one) alters reactivity and bioactivity:
Property | Carboxylic Acid Derivative | Ketone Derivative |
---|---|---|
Water Solubility | Moderate (due to -COOH group) | Low |
Synthetic Applications | Pharmaceutical intermediates | Fragrance precursors |
Biological Targets | Enzymes (e.g., COX-2) | Non-enzymatic proteins |
This contrast underscores the carboxylic acid's versatility in drug design .
Future Research Directions
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